1-(2-furoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
Overview
Description
1-(2-furoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is also known as Furanopiperidine or Furoylpiperidine. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mechanism of Action
The exact mechanism of action of 1-(2-furoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(2-furoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter GABA in the brain, which can lead to a reduction in neuronal excitability. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to have antioxidant properties, which can help to protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-furoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide in lab experiments is its potential as a treatment for a variety of conditions. It has been shown to be effective in animal models of epilepsy, neuropathic pain, and inflammation. Additionally, it has been shown to have low toxicity and few side effects. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on 1-(2-furoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the further exploration of the compound's potential as a treatment for various conditions, including cancer and Alzheimer's disease. Additionally, there is potential for the development of new derivatives of the compound that may have improved efficacy and reduced toxicity.
Scientific Research Applications
1-(2-furoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential as a treatment for neuropathic pain and epilepsy. Additionally, it has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(17-11-13-3-1-9-21-13)12-5-7-18(8-6-12)16(20)14-4-2-10-22-14/h2,4,10,12-13H,1,3,5-9,11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYBEFNXUUSDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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